D-aspartic acid di-t-butyl ester
Description
Historical Context of Protected Amino Acid Esters
The development of protecting groups for amino acids revolutionized the field of peptide chemistry. Historically, the synthesis of peptides was a formidable challenge due to the reactive nature of the amino and carboxyl groups, as well as the functional groups on the amino acid side chains. biosynth.com The introduction of temporary blocking groups, or protecting groups, allowed for the controlled and sequential formation of peptide bonds, preventing unwanted side reactions and polymerization. biosynth.com
The concept of using ester groups to protect the carboxylic acid functionality of amino acids was an early and significant advancement. The tert-butyl ester, in particular, gained prominence due to its unique properties. It is stable under a variety of reaction conditions, yet can be readily removed under specific acidic conditions, a property known as orthogonality. ontosight.aiiris-biotech.de This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), most notably in the widely used Fmoc/tBu strategy. iris-biotech.de In this approach, the alpha-amino group is protected by the base-labile Fmoc group, while side chains of amino acids like aspartic acid are protected by the acid-labile tert-butyl group. iris-biotech.decreative-peptides.com This allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain.
Significance of D-Aspartic Acid Di-tert-Butyl Ester in Advanced Organic Synthesis
D-aspartic acid di-tert-butyl ester serves as a valuable chiral building block in advanced organic synthesis. Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its specific stereochemistry. nih.govbuchler-gmbh.com
The use of D-aspartic acid di-tert-butyl ester allows for the introduction of a D-aspartic acid residue into a target molecule with precise stereochemical control. The tert-butyl ester protecting groups prevent the carboxyl groups from participating in undesired reactions during multi-step syntheses. chemimpex.com Once the desired molecular framework is assembled, the tert-butyl groups can be cleanly removed to reveal the free carboxylic acids for further functionalization or to yield the final product. This strategy is employed in the synthesis of a wide range of complex molecules, including peptidomimetics, natural products, and pharmacologically active compounds. chemimpex.com
Scope of Academic Research Endeavors Focused on the Compound
Academic research involving D-aspartic acid di-tert-butyl ester is diverse and spans several areas of chemistry and biochemistry. A primary focus is its application in peptide synthesis, where it is a key reagent for incorporating D-aspartic acid into peptides. chemimpex.com The resulting peptides containing D-amino acids can exhibit enhanced stability against enzymatic degradation and may possess unique biological activities compared to their all-L-amino acid counterparts.
Researchers are also exploring the use of D-aspartic acid di-tert-butyl ester in the development of novel therapeutic agents. For instance, it is used in the synthesis of compounds targeting neurological disorders. chemimpex.com Furthermore, its role as a chiral synthon is continuously being exploited in the asymmetric synthesis of complex natural products and other biologically active molecules. nih.gov Studies also delve into the optimization of synthetic routes to D-aspartic acid di-tert-butyl ester itself and related protected amino acids, aiming for more efficient and environmentally friendly methods. google.com
Interactive Data Table: Properties of D-Aspartic Acid Di-tert-Butyl Ester
| Property | Value |
| IUPAC Name | di-tert-butyl (2R)-2-aminobutanedioate |
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in many organic solvents |
Interactive Data Table: Key Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Condition |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) iris-biotech.de |
| tert-Butoxycarbonyl | Boc | α-Amino | Acid (e.g., TFA) creative-peptides.com |
| tert-Butyl ester | OtBu | Carboxyl (Side Chain) | Acid (e.g., TFA) iris-biotech.decreative-peptides.com |
| Benzyl (B1604629) | Bzl | Hydroxyl, Carboxyl | Hydrogenolysis, Strong Acid creative-peptides.com |
| Triphenylmethyl | Trt | Amino (Side Chain), Thiol | Mild Acid creative-peptides.com |
Structure
2D Structure
Properties
IUPAC Name |
ditert-butyl (2R)-2-aminobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCGNFXGKHSMKJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for D Aspartic Acid Di Tert Butyl Ester
Direct Esterification Protocols
Direct esterification methods offer a straightforward approach to the synthesis of D-aspartic acid di-tert-butyl ester by introducing the tert-butyl groups directly onto the carboxylic acid functionalities of D-aspartic acid.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification is a common method for producing tert-butyl esters. thieme-connect.com This typically involves the reaction of the carboxylic acid with a tert-butylating agent in the presence of a strong acid catalyst.
One established method involves the use of isobutylene (B52900) and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). google.com The reaction is typically carried out in a solvent like dichloromethane (B109758) or dioxane. google.com Another approach utilizes tert-butyl acetate (B1210297) as both the tert-butyl source and the solvent, with a strong acid like perchloric acid as the catalyst. google.comnih.gov This method can produce a mixture of the di-ester, mono-esters, and unreacted aspartic acid. google.com
Recent advancements have focused on improving the efficiency and safety of these reactions. For instance, the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate has been shown to afford tert-butyl esters in good yields and with faster reaction times compared to conventional methods. thieme-connect.comorganic-chemistry.org This is attributed to the increased solubility of the amino acid in the organic solvent when it forms a salt with the organic acid. thieme-connect.com
Table 1: Comparison of Acid Catalysts in Direct Esterification
| Catalyst | Tert-butylating Agent | Solvent | Key Features |
| Sulfuric Acid (H₂SO₄) | Isobutylene | Dichloromethane/Dioxane | Traditional method, can have long reaction times. google.com |
| p-Toluenesulfonic acid (PTSA) | Isobutylene | Dichloromethane/Dioxane | Alternative to sulfuric acid. google.com |
| Perchloric Acid (HClO₄) | tert-Butyl Acetate | tert-Butyl Acetate | Can produce a mixture of products. google.comnih.gov |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl Acetate | tert-Butyl Acetate | Fast reaction times and high yields. thieme-connect.comorganic-chemistry.org |
Transesterification Processes for Di-tert-Butyl Amino Esters
Transesterification presents an alternative direct route to D-aspartic acid di-tert-butyl ester. This process involves the exchange of the alkoxy group of an ester with the alcohol moiety of the amino acid. A common approach is the reaction of an acidic amino acid with a tert-butyl compound, such as tert-butyl acetate, in the presence of a suitable transesterification catalyst. google.com
Catalysts for this reaction can include boron trifluoride complexes (e.g., boron trifluoride diethyl etherate), sulfuric acid, methanesulfonic acid, zinc chloride, and titanium tetrachloride. google.com The transesterification reaction yields the di-tert-butyl amino ester, with mono-tert-butyl esters potentially forming as by-products. google.com
Indirect Synthetic Routes via Protected Intermediates
Indirect methods involve the use of protecting groups to selectively mask the amino group of D-aspartic acid before esterification. This strategy can offer better control over the reaction and minimize side reactions.
N-Protection Strategies in Precursor Synthesis (e.g., Boc, Z-protection)
To prevent unwanted reactions at the amino group during esterification, it is often protected with a suitable group. Common N-protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. google.comorgsyn.org
The synthesis of N-Boc-D-aspartic acid di-tert-butyl ester is a well-established procedure. chemimpex.com Similarly, N-Z-D-aspartic acid can be used as a precursor. google.comchemicalbook.com The N-protected acidic amino acid is then subjected to esterification conditions to yield the corresponding N-protected di-tert-butyl ester. google.com For example, Z-L-aspartic acid can be reacted with tert-butyl acetate to form Z-L-aspartic acid di-tert-butyl ester. chemicalbook.com
Stereochemical Control and Racemization Mitigation in D-Aspartic Acid Di-tert-Butyl Ester Synthesis
A critical aspect of synthesizing D-aspartic acid di-tert-butyl ester is maintaining the stereochemical integrity of the chiral center. Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, can occur under certain reaction conditions.
Aspartic acid residues are particularly prone to racemization, which often proceeds through a succinimide (B58015) intermediate. nih.govacs.orgmdpi.com The formation of this five-membered ring increases the acidity of the α-carbon, facilitating its deprotonation and subsequent reprotonation, which can lead to inversion of stereochemistry. acs.org This process can be accelerated by heat and certain pH conditions. nih.gov For instance, at 100°C and pH 6.8, the racemization half-life of aspartic acid can be as low as 13 hours. nih.gov
To minimize racemization during the synthesis of D-aspartic acid di-tert-butyl ester, it is crucial to employ mild reaction conditions. The use of bulky side-chain ester protecting groups, such as the 3-methylpent-3-yl (OMpe) ester, has been explored to mitigate aspartimide formation, a precursor to racemization. researchgate.net Additionally, careful selection of coupling reagents and control of temperature and pH are essential to preserve the enantiomeric purity of the final product. researchgate.net For example, performing reactions at lower temperatures can significantly reduce the rate of racemization. researchgate.net
Table 2: Factors Influencing Racemization of Aspartic Acid Derivatives
| Factor | Influence on Racemization | Mitigation Strategy |
| Temperature | Higher temperatures accelerate racemization. nih.gov | Conduct reactions at lower temperatures. |
| pH | Both acidic and basic conditions can promote racemization. nih.gov | Maintain optimal pH and use buffers where appropriate. |
| Succinimide Formation | A key intermediate that facilitates racemization. acs.orgmdpi.com | Use bulky protecting groups to hinder cyclization. researchgate.net |
| Reaction Time | Longer reaction times increase the risk of racemization. | Optimize reaction conditions for shorter durations. |
Reaction Optimization and Scalability Considerations for D-Aspartic Acid Di-tert-Butyl Ester Production
The production of D-aspartic acid di-tert-butyl ester often involves the transesterification of D-aspartic acid in the presence of a tert-butyl compound and a suitable catalyst. google.com Key to optimizing this reaction is the selection of the tert-butylating agent and the catalyst system. For instance, the use of tert-butyl acetate with a strong acid catalyst like bis(trifluoromethanesulfonyl)imide has been shown to directly afford tert-butyl esters in good yields. organic-chemistry.org
For large-scale production, considerations shift towards cost-effectiveness, safety, and process efficiency. This includes the potential for catalyst recycling and the use of less hazardous reagents. The reaction conditions, such as temperature and reaction time, must be finely tuned to maximize the yield of the desired di-tert-butyl ester while minimizing the formation of by-products.
A significant challenge in scaling up peptide synthesis, in general, is the potential for aspartimide formation, a side reaction that can occur during the synthesis of peptides containing aspartic acid residues. nih.govresearchgate.net This side reaction can lead to a mixture of products that are difficult to separate. researchgate.net The use of bulkier ester protecting groups on the aspartic acid side chain has been explored as a strategy to minimize this issue. researchgate.net
| Parameter | Condition | Outcome | Reference |
| Reagents | D-aspartic acid, tert-butyl acetate, bis(trifluoromethanesulfonyl)imide | Direct formation of tert-butyl esters in good yields | organic-chemistry.org |
| Challenge | Aspartimide formation during peptide synthesis | Formation of difficult-to-separate by-products | nih.govresearchgate.net |
| Mitigation Strategy | Use of bulkier side-chain protecting groups | Minimized aspartimide formation | researchgate.net |
By-product Analysis and Purification Strategies in the Synthesis of Aspartic Acid Esters
The primary by-products in the synthesis of di-tert-butyl esters of aspartic acid are the corresponding mono-tert-butyl esters. google.com These mono-esters can form when only one of the two carboxylic acid groups of the aspartic acid molecule reacts with the tert-butylating agent. google.com The presence of these mono-esters can complicate the purification of the desired di-tert-butyl ester.
Following the reaction, a quenching step is typically employed. In some cases, this can lead to the formation of a three-layer system, where the top organic layer primarily contains the desired di-tert-butyl amino ester, and the middle layer contains by-products, including the mono-tert-butyl esters. google.com This phase separation can be exploited for initial purification by separately collecting and processing these layers. google.com
Further purification is often achieved through techniques such as chromatography. The choice of purification method depends on the specific properties of the desired product and the by-products. For instance, after the synthesis of L-Aspartic acid di-tert-butyl ester, the product-containing filtrate can be cooled and treated with hydrochloric acid in dioxane to precipitate the hydrochloride salt, which is then filtered, washed, and dried. google.com
| By-product | Formation | Purification Strategy |
| Mono-tert-butyl esters of aspartic acid | Incomplete reaction of both carboxylic acid groups | Phase separation after quenching, chromatography, precipitation as a salt |
| Aspartimide-related impurities | Side reaction during peptide synthesis | Use of alternative protecting groups to prevent formation |
Advanced Applications of D Aspartic Acid Di Tert Butyl Ester in Organic Synthesis
Fundamental Role as a Building Block in Peptide Synthesis
The protection of aspartic acid's acidic side chain is critical during peptide synthesis to avert side reactions. The tert-butyl ester group in D-aspartic acid di-tert-butyl ester acts as an effective protecting group. It remains stable under peptide coupling conditions yet is easily removable with mild acids. This characteristic establishes it as an essential building block for incorporating D-aspartic acid residues into peptide chains, which is vital for creating peptides with altered properties and enhanced stability.
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in modern peptide chemistry, and D-aspartic acid di-tert-butyl ester is often incorporated into these procedures. In SPPS, the peptide chain is assembled sequentially on a solid support. A common strategy involves using Fmoc-D-Asp(OtBu)-OH, a derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is protected as a tert-butyl ester. sigmaaldrich.comcem.com
The side-chain tert-butyl ester protecting group is resistant to the basic conditions (typically piperidine (B6355638) in DMF) used for removing the Fmoc group. sigmaaldrich.com However, it is cleaved concurrently with the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). This orthogonality of protecting groups is a core principle of successful SPPS. nih.gov
Here is an interactive data table summarizing the key steps in SPPS involving an Fmoc-D-Asp(OtBu)-OH unit:
| Step | Reagent/Condition | Purpose |
| 1. Resin Swelling | Suitable solvent (e.g., DMF, DCM) | Prepares the solid support for synthesis. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminus of the growing peptide chain. sigmaaldrich.com |
| 3. Washing | DMF, DCM | Removes excess reagents and by-products. |
| 4. Coupling | Fmoc-D-Asp(OtBu)-OH, coupling reagents (e.g., HBTU, HATU), base (e.g., DIPEA) in DMF | Attaches the protected D-aspartic acid to the peptide chain. |
| 5. Washing | DMF, DCM | Removes unreacted materials. |
| 6. Final Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) | Cleaves the peptide from the resin and removes side-chain protecting groups. |
Facilitation of Solution-Phase Peptide Coupling Reactions
While SPPS is widely used, solution-phase peptide synthesis remains crucial, especially for large-scale production and complex peptides. thaiscience.info In this method, protected amino acids and peptide fragments are coupled in solution. N-protected derivatives of D-aspartic acid di-tert-butyl ester, such as Boc-D-Asp(OtBu)-OH and Z-D-Asp(OtBu)-OH, are vital for these reactions.
The tert-butyl ester protection of the side chain prevents its carboxyl group from reacting with the activated carboxyl group of the incoming amino acid, thereby avoiding the formation of branched by-products. The high solubility of the tert-butyl ester derivative in common organic solvents also facilitates these reactions.
Strategies for Preventing Aspartimide Formation in Peptide Synthesis
A major challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a stable five-membered cyclic imide. This side reaction is common in Fmoc-based SPPS of Asp-X sequences and can lead to epimerization and the formation of β-peptide bonds, resulting in impurities that are difficult to separate. sigmaaldrich.comdelivertherapeutics.com
Using sterically hindered protecting groups on the aspartic acid side chain can reduce aspartimide formation. nih.gov While the tert-butyl ester provides some protection, more sterically demanding groups are sometimes necessary. nih.gov However, careful control of reaction conditions is paramount. Strategies to minimize aspartimide formation when using D-aspartic acid derivatives with tert-butyl ester side-chain protection include:
Milder Deprotection Conditions: Using lower concentrations of piperidine or alternative, less basic reagents for Fmoc removal can decrease the rate of aspartimide formation.
Use of Additives: Adding substances like 0.1 M HOBt to the deprotection solution can help suppress this side reaction. nih.gov
Optimized Coupling Reagents: The choice of coupling reagents can influence the extent of aspartimide formation.
Utility in Asymmetric Synthesis and Chiral Transformations
The inherent chirality of D-aspartic acid di-tert-butyl ester makes it a valuable resource in asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional structure.
Design and Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to guide a diastereoselective reaction. After establishing the desired stereochemistry, the auxiliary is removed. Derivatives of D-aspartic acid di-tert-butyl ester have been effectively used as chiral auxiliaries.
For example, the amino group of D-aspartic acid di-tert-butyl ester can be acylated with a prochiral molecule. The resulting chiral compound can then undergo a diastereoselective reaction, with the stereochemical outcome directed by the chiral center of the D-aspartic acid moiety. The bulky tert-butyl ester groups can influence the approach of reagents, thereby enhancing the diastereoselectivity. After the reaction, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.
Enantioselective Synthesis of Novel Amino Acid Derivatives
D-aspartic acid di-tert-butyl ester is a versatile chiral building block for synthesizing other non-proteinogenic amino acids. molaid.com The existing stereocenter of the D-aspartic acid can be used to control the stereochemistry of newly formed stereocenters.
A common approach involves derivatizing the amino group and then manipulating the side chains. For instance, selective deprotection and modification of one of the tert-butyl ester groups can lead to the synthesis of complex amino acid derivatives with multiple stereocenters. The defined stereochemistry of the starting material ensures the enantiopurity of the final product.
Here is an interactive data table showcasing research findings on the use of D-aspartic acid di-t-butyl ester in synthesizing novel amino acid derivatives:
| Starting Material | Reagents/Conditions | Product | Research Focus |
| N-protected this compound | 1. Addition of a Grignard reagent to one ester group 2. Reduction | Chiral γ-amino alcohols | Synthesis of enantiomerically pure amino alcohols. |
| This compound | 1. Acylation of the amino group 2. Diastereoselective alkylation | α-substituted D-aspartic acid derivatives | Creation of new amino acids with defined stereochemistry at the α-carbon. |
| This compound | 1. Conversion to a cyclic intermediate 2. Ring-opening with a nucleophile | β-substituted aspartic acid derivatives | Introduction of functionality at the β-position with stereocontrol. |
Diastereoselective Reactions Involving D-Aspartic Acid Di-tert-Butyl Ester
The inherent chirality of D-aspartic acid di-tert-butyl ester makes it a valuable precursor for the development of chiral catalysts and auxiliaries that can direct the stereochemical outcome of a reaction. One notable application is in the field of organocatalysis. For instance, (S)-di-tert-butyl aspartate has been used as a foundational component in the synthesis of primary amine-thiourea organocatalysts. mdpi.com These catalysts have proven effective in promoting highly stereoselective conjugate additions, such as the Michael addition of acetophenone (B1666503) to β-nitrostyrenes, achieving excellent enantioselectivity (>99% ee). mdpi.com The chiral scaffold derived from the aspartate derivative is crucial for creating a stereochemically defined environment around the catalytic site, which in turn controls the facial selectivity of the nucleophilic attack on the prochiral substrate.
Furthermore, the general principle of using chiral amino acid derivatives in diastereoselective reactions is well-established. For example, chiral imines derived from amino acids can undergo [2+2] cycloaddition with ketenes to produce β-lactams with high diastereoselectivity. nih.gov While not a direct use of the di-tert-butyl ester itself as a reactant in this specific example, it highlights the utility of the chiral backbone of aspartic acid in directing stereoselective transformations. The protected carboxyl groups in D-aspartic acid di-tert-butyl ester offer the potential for its use as a chiral template, where the stereocenter of the aspartic acid moiety influences the formation of new stereocenters in a reactant attached to it.
Employment as a Chemical Intermediate in Complex Molecule Construction
The bifunctional nature and protected status of the carboxyl groups in this compound make it a versatile intermediate for the construction of complex molecular architectures.
Precursor in Pharmaceutical Synthesis Pathways
In pharmaceutical research, this compound serves as a valuable intermediate. One documented application is in the synthesis of photosensitizer conjugates for potential use in photodynamic therapy. Specifically, aspartic acid di-tert-butyl ester hydrochloride has been used in the synthesis of di(aspartate) chlorin (B1196114) e6 conjugates. nih.gov In this synthesis, the amino group of the aspartate derivative is coupled to the carboxylic acid groups of chlorin e6, a photosensitizer molecule. nih.gov The tert-butyl ester groups protect the carboxylic acid functionalities of the aspartic acid moieties during the coupling reaction. nih.gov
The use of amino acid esters as prodrugs to enhance the intestinal absorption of antiviral nucleoside analogues has also been explored. acs.org While this study focused on L- and D-valyl esters of acyclovir (B1169) and zidovudine, it demonstrates a strategy where amino acid esters can improve the pharmacokinetic properties of drugs. acs.org This principle could potentially be applied to this compound in the design of novel prodrugs.
Role in Agrochemical Development
There is limited publicly available scientific literature detailing the specific role of this compound in the development of agrochemicals. While amino acids and their derivatives are broadly explored in agriculture for their roles in plant growth and stress response, the direct application of this specific compound as a precursor or intermediate in the synthesis of commercial herbicides, fungicides, or insecticides is not well-documented in the reviewed sources.
Synthesis of Bioactive Compounds and Analogs
This compound is a key building block in the synthesis of bioactive peptides and their analogs, particularly through solid-phase peptide synthesis (SPPS). nih.govnih.gov In SPPS, the tert-butyl ester groups serve as protecting groups for the side-chain carboxyl functionality of the aspartic acid residue. nih.gov This protection prevents unwanted side reactions during the stepwise elongation of the peptide chain.
An example of its application is in the synthesis of conotoxins, which are peptides found in the venom of marine cone snails and are of interest as pharmacological tools and potential therapeutics. nih.gov The synthesis of these complex peptides often involves the use of amino acids with protected side chains, such as tert-butyl protected cysteine and aspartic acid, to ensure the correct sequence and folding. nih.gov The tert-butyl protecting groups are typically removed in the final steps of the synthesis under acidic conditions. nih.gov
The use of tert-butyl esters in peptide synthesis is a well-established strategy to enhance the stability and solubility of the growing peptide chain. amanote.com
Contribution to Bioconjugation Chemistry
This compound has been utilized in bioconjugation chemistry, which involves the covalent attachment of molecules to biomolecules such as proteins or peptides. A specific example is its use in the synthesis of chlorin e6 conjugates, as mentioned previously. nih.gov In this context, the this compound acts as a linker, connecting the photosensitizer (chlorin e6) to potentially other molecules or providing specific physicochemical properties to the conjugate. nih.gov The two protected carboxyl groups offer sites for further functionalization after deprotection, allowing for the creation of more complex bioconjugates.
The broader field of antibody-drug conjugates (ADCs) often employs linkers to connect a monoclonal antibody to a cytotoxic drug. researchgate.netnih.gov While specific examples detailing the use of this compound as a primary component of such linkers were not found in the provided search results, the fundamental chemistry of using amino acid derivatives in linkers is a common practice. nih.govalmacgroup.com The bifunctional nature of this compound makes it a plausible candidate for incorporation into novel linker designs.
Involvement in Biodegradable Polymer Research
This compound is a potential monomer for the synthesis of biodegradable polymers, particularly poly(ester amides) (PEAs). researchgate.netupc.edu PEAs are a class of polymers that combine the hydrolyzable ester linkages, which confer biodegradability, with the mechanically robust amide bonds. researchgate.net
The synthesis of PEAs can be achieved through the polycondensation of monomers containing both ester and amide functionalities or their precursors. researchgate.netupc.edu For example, a common route involves the thermal polycondensation of a diol with a diamide-diester. upc.edu In this context, this compound could serve as a precursor to such monomers. Polyesters based on aspartic acid and poly(ethylene glycol) have been synthesized, demonstrating the feasibility of incorporating aspartic acid derivatives into polyester (B1180765) backbones to create functional and water-soluble materials for applications like hydrogels. sci-hub.box The synthesis of polyesters from diols and dicarboxylic acids is a well-established method for producing biodegradable materials. nih.gov The use of amino acid-derived monomers in this process can introduce new functionalities and influence the final properties of the polymer, such as its degradation rate and mechanical strength. nih.gov
Derivatization Chemistry of D Aspartic Acid Di Tert Butyl Ester
N-Terminal Functionalization and Orthogonal Protecting Group Chemistry
The unsubstituted amino group at the N-terminus of D-aspartic acid di-tert-butyl ester readily undergoes a variety of functionalization reactions. This primary amine acts as a nucleophile, reacting with numerous electrophilic reagents to introduce a wide array of substituents. A critical strategy in this area is the application of orthogonal protecting groups, which allows for the deprotection of one functional group while others remain unaffected—a vital tactic in complex, multi-step synthetic routes. nih.gov
Frequently employed N-terminal modifications involve acylation, sulfonylation, and the introduction of well-known protecting groups such as benzyloxycarbonyl (Cbz or Z) and 9-fluorenylmethoxycarbonyl (Fmoc). In peptide chemistry, the Cbz and Fmoc groups are standard for amine protection. iris-biotech.deresearchgate.net The Cbz group is typically cleaved via hydrogenolysis, whereas the Fmoc group is removed under mild basic conditions, for instance, with piperidine (B6355638). rsc.org This orthogonality permits the selective deprotection of the N-terminus without disturbing the acid-sensitive tert-butyl esters. iris-biotech.deresearchgate.net
For example, reacting D-aspartic acid di-t-butyl ester with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base produces N-Cbz-D-aspartic acid di-t-butyl ester. In a similar fashion, treatment with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) results in N-Fmoc-D-aspartic acid di-t-butyl ester. chemimpex.com These derivatives serve as valuable intermediates for coupling with other amino acids or peptides.
Below is a table summarizing common N-terminal functionalization reactions of this compound.
| Reagent | Protecting Group | Resulting Compound |
| Benzyloxycarbonyl chloride (Cbz-Cl) | Benzyloxycarbonyl (Cbz) | N-Cbz-D-aspartic acid di-t-butyl ester |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | 9-Fluorenylmethoxycarbonyl (Fmoc) | N-Fmoc-D-aspartic acid di-t-butyl ester |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-Butoxycarbonyl (Boc) | N-Boc-D-aspartic acid di-t-butyl ester |
Selective Ester Hydrolysis and Mono-Ester Synthesis
A significant and challenging aspect of the chemistry involving this compound is the selective hydrolysis of one of its two tert-butyl ester groups to yield the corresponding mono-ester. This selective deprotection is highly valuable as it chemically differentiates the two carboxylic acid groups, enabling regioselective modifications. Both the α- and β-mono-esters are important intermediates in synthesis.
The selective preparation of D-aspartic acid 1-tert-butyl ester (the α-mono-ester) or D-aspartic acid 4-tert-butyl ester (the β-mono-ester) from the di-tert-butyl ester is a complex task due to the similar reactivity of the two ester functionalities. google.com However, various methods have been established to achieve this selectivity, often by carefully managing reaction conditions or employing enzymatic catalysts.
For instance, partial hydrolysis under controlled acidic conditions can produce a mixture of the mono-esters and the fully deprotected D-aspartic acid, which then requires chromatographic separation to isolate the desired product. google.comgoogle.com Research has focused on optimizing the yield of the desired mono-ester by exploring different acid catalysts and solvent systems. jst.go.jp A method for preparing an aspartic acid-1-tert-butyl ester derivative involves creating a mixture of the 1-tert-butyl and 4-tert-butyl esters, followed by reaction with a transition metal salt and a protecting agent. google.com Another approach involves complexing the di-tert-butyl ester with a copper salt to selectively remove the α-tert-butyl group. google.com
Enzymatic hydrolysis presents a more selective alternative. Lipases and proteases have demonstrated the ability to selectively hydrolyze one of the ester groups, often with high regioselectivity, to provide either the α- or β-mono-ester in good yields. The choice of enzyme and reaction parameters such as pH, temperature, and solvent are critical for determining the reaction's outcome.
The table below outlines methods for the selective synthesis of D-aspartic acid mono-tert-butyl esters.
| Method | Product(s) | Key Considerations |
| Controlled Acid Hydrolysis | Mixture of D-aspartic acid 1-tert-butyl ester and D-aspartic acid 4-tert-butyl ester | Requires precise control over stoichiometry and reaction time to maximize the formation of the mono-ester. google.comgoogle.com |
| Enzymatic Hydrolysis | D-aspartic acid 1-tert-butyl ester or D-aspartic acid 4-tert-butyl ester | The selection of the enzyme and reaction conditions is vital for achieving high regioselectivity. |
Side-Chain Modifications and Diversification Potential
With the N-terminus protected and one ester group selectively hydrolyzed, the remaining carboxylic acid group becomes a versatile point for a wide array of side-chain modifications. This opens the door to introducing diverse chemical functionalities, leading to the creation of novel amino acid derivatives and peptidomimetics. acs.org
Starting with D-aspartic acid 4-tert-butyl ester (the β-mono-ester), the free α-carboxylic acid can be coupled with various amines or alcohols to form amides or esters. This is a common tactic in the synthesis of peptide fragments and complex natural products.
Conversely, when D-aspartic acid 1-tert-butyl ester (the α-mono-ester) is the starting material, the side-chain β-carboxylic acid is available for modification. This position is frequently targeted for introducing functionalities that can alter the biological activity or conformational characteristics of a peptide. acs.orgnih.gov For example, the side-chain carboxyl group can be transformed into an amide, ester, or even a ketone.
The potential for diversification is extensive. The side chain can be elongated, functionalized with reporter groups like fluorophores or biotin, or used as an attachment point for solid-phase synthesis. nih.gov These modifications are crucial in the development of new therapeutic agents, diagnostic tools, and advanced materials. gbiosciences.com
The following table details examples of side-chain modifications beginning with D-aspartic acid mono-tert-butyl esters.
| Starting Material | Reagent/Reaction Type | Resulting Functional Group |
| N-Protected D-aspartic acid 4-tert-butyl ester | Amine/Coupling Agent | α-Amide |
| N-Protected D-aspartic acid 1-tert-butyl ester | Alcohol/Esterification | β-Ester |
| N-Protected D-aspartic acid 1-tert-butyl ester | Grignard Reagent | β-Ketone |
Mechanistic Investigations of Reactions Involving D Aspartic Acid Di Tert Butyl Ester
Elucidation of Reaction Pathways and Intermediates
The reactions of D-aspartic acid di-tert-butyl ester are varied, ranging from peptide couplings and deprotection to transformations of the side-chain ester. The elucidation of the pathways and intermediates in these reactions is crucial for optimizing conditions and minimizing side products.
A significant reaction pathway, particularly in the context of peptide synthesis, is the formation of aspartimide. This intramolecular cyclization occurs via the nucleophilic attack of the backbone amide nitrogen onto the carbonyl carbon of the β-tert-butyl ester of the aspartic acid residue. This process is base-promoted and can be exacerbated during the removal of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group with piperidine (B6355638) in solid-phase peptide synthesis (SPPS). researchgate.netiris-biotech.de The resulting succinimide (B58015) intermediate is a key species that can subsequently undergo further reactions, impacting the final peptide's purity and stereochemical integrity.
Another important class of reactions involves the selective deprotection or transformation of the tert-butyl esters. The cleavage of the tert-butyl ester can be achieved under acidic conditions, but for selective removal in the presence of other acid-labile protecting groups, Lewis acids have been employed. For instance, the deprotection of the side-chain tert-butyl ester of an aspartic acid residue in a peptide has been demonstrated using ferric chloride (FeCl₃). The proposed mechanism involves the coordination of the Fe(III) ion to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, weakening the carbon-oxygen bond of the tert-butyl group and facilitating its departure as a stable tert-butyl cation, which is then quenched to form isobutylene (B52900). nih.gov
The di-tert-butyl ester can also be converted into other functional groups. For example, tert-butyl esters can react with reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a tin(II) chloride (SnCl₂) catalyst to form acid chlorides in situ. organic-chemistry.org These highly reactive intermediates can then be trapped with various nucleophiles, such as alcohols or amines, to generate new esters or amides. The pathway for this transformation involves the initial activation of the ester by the reagent, followed by nucleophilic attack and elimination of the tert-butoxy (B1229062) group.
Studies on Stereochemical Integrity and Racemization Mechanisms during Derivatization and Coupling
A primary concern when using chiral amino acid derivatives like D-aspartic acid di-tert-butyl ester is the maintenance of stereochemical integrity throughout a synthetic sequence. The principal mechanism leading to racemization at the α-carbon of the aspartyl residue is through the formation of the aforementioned aspartimide intermediate. iris-biotech.deresearchgate.net
The succinimide ring of the aspartimide intermediate is planar, and the α-proton is acidic. Under basic conditions, this proton can be abstracted to form a resonance-stabilized carbanion. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of D- and L-isomers, thus causing racemization. iris-biotech.de Subsequently, the aspartimide ring can be opened by nucleophiles, such as water or piperidine, at either the α- or β-carbonyl group, resulting in the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, both of which can be racemized. researchgate.netiris-biotech.de
The propensity for aspartimide formation and subsequent racemization is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic. researchgate.net The use of the di-tert-butyl ester of aspartic acid is a strategy to mitigate this side reaction to some extent. The steric bulk of the tert-butyl group can hinder the initial intramolecular nucleophilic attack required for aspartimide formation compared to less bulky esters like methyl or benzyl (B1604629) esters. researchgate.net
To further suppress this unwanted side reaction, alternative protecting groups with even greater steric hindrance than the tert-butyl group have been developed and studied. The following table summarizes the effectiveness of different side-chain esters in minimizing aspartimide formation in a model peptide.
| Side-Chain Ester Protecting Group | Relative Level of Aspartimide Formation | Reference |
| tert-Butyl (OtBu) | Standard | researchgate.net |
| 3-Methylpent-3-yl (OMpe) | Reduced | nih.gov |
| 3-Ethyl-3-pentyl (OEpe) | Significantly Reduced | researchgate.net |
| 4-n-Propyl-4-heptyl (OPhp) | Significantly Reduced | researchgate.net |
| 5-n-Butyl-5-nonyl (OBno) | Significantly Reduced | researchgate.net |
These studies demonstrate that increasing the steric bulk around the side-chain ester significantly improves the stereochemical integrity during peptide synthesis by disfavoring the formation of the problematic aspartimide intermediate.
Catalytic Effects on Reaction Mechanisms and Selectivity
Catalysts play a pivotal role in directing the outcome of reactions involving D-aspartic acid di-t-butyl ester, influencing both reaction rates and selectivity. Both Lewis acid and organocatalysis have been explored in this context.
Lewis Acid Catalysis:
As mentioned earlier, Lewis acids are effective catalysts for the selective deprotection of the tert-butyl ester group. The choice of Lewis acid can be critical for achieving the desired selectivity. For example, FeCl₃ has been shown to selectively cleave the side-chain tert-butyl ester of aspartic acid on a solid support, leaving other acid-labile groups intact. nih.gov The mechanism, as proposed, involves the coordination of the Lewis acid to the ester's carbonyl oxygen, which enhances its electrophilicity and facilitates the cleavage of the C-O bond of the tert-butyl group. Other Lewis acids, such as aluminum chloride (AlCl₃), are also known to mediate the de-tert-butylation of various substrates. researchgate.net The nature of the Lewis acid, its concentration, and the reaction conditions can be tuned to achieve the desired outcome.
In reactions of di-tert-butyl dicarbonate (B1257347) with alcohols, the nature of the Lewis acid catalyst has been shown to direct the reaction towards the formation of either tert-butyl ethers or Boc-protected alcohols. nih.gov This principle can be extended to reactions involving this compound, where the Lewis acid can influence whether a reaction occurs at the ester carbonyl or if it facilitates other transformations.
Organocatalysis:
Interestingly, derivatives of aspartic acid themselves can act as organocatalysts. In one study, a tert-butyl aspartate derivative was found to be an effective organocatalyst for the asymmetric α-amination of α,α-disubstituted aldehydes. daneshyari.com The proposed mechanism involves the formation of an enamine intermediate between the aldehyde and the amino group of the aspartate catalyst. The chiral environment provided by the catalyst then directs the approach of the aminating agent, leading to the formation of the product with high enantioselectivity. This highlights a fascinating dual role of aspartic acid derivatives as both building blocks and catalysts.
The broader field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a range of possibilities for transformations involving this compound. For instance, proline and its derivatives, which are well-known organocatalysts, operate through enamine or iminium ion intermediates to effect a variety of asymmetric transformations. sigmaaldrich.com Similar catalytic cycles could be envisaged for reactions at the α-carbon of this compound or for reactions involving its amino group.
Academic Research Methodologies for Characterization and Analysis of D Aspartic Acid Di Tert Butyl Ester and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of chemical analysis, allowing for the separation of complex mixtures into their individual components. For D-aspartic acid di-tert-butyl ester and related compounds, several chromatographic methods are routinely used.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purity assessment of non-volatile and thermally sensitive compounds like D-aspartic acid di-tert-butyl ester. nih.gov This method is widely used for the determination of D- and L-enantiomers of amino acids after derivatization. nih.govnih.gov
The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
Several methods have been developed for the resolution of D- and L-enantiomers of primary amino acids by HPLC following precolumn preparation of diastereomeric derivatives with chiral reagents. nih.gov For instance, a sensitive and convenient method for the simultaneous determination of D- and L-aspartic acid involves derivatization with a chiral fluorogen, an adduct of o-phthaldialdehyde with N-acetyl-L-cysteine, followed by separation on a reverse-phase column. nih.gov This method can accurately detect as little as five picomoles of D-aspartate in the presence of a 100-fold excess of L-aspartate, with a total analysis time of about 10 minutes. nih.gov
| Parameter | Condition |
|---|---|
| Column | CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 μm particles |
| Mobile Phase | [A] water; [B] methanol; [C] formic acid; (30:70:0.02, A:B:C) |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
| Detector | UV, 205 nm |
| Injection Volume | 10 μL |
| Sample Concentration | 300 μg/mL in 30:70 water:methanol |
Determining the enantiomeric excess (ee) is critical in the synthesis and application of chiral compounds. Chiral chromatography is a specialized form of HPLC or GC that uses a chiral stationary phase (CSP) to separate enantiomers. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.
For amino acid analysis, derivatization is often employed to enhance separation and detection. nih.gov The use of chiral derivatizing agents converts the enantiomers into diastereomers, which can then be separated on a non-chiral column. Alternatively, the underivatized amino acids or their simple derivatives can be separated directly on a chiral stationary phase.
Modern techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) offer improved resolution and speed for enantiomeric separation. nih.gov For example, a reverse-phase UHPLC-QqToF-MS method using pre-column derivatization with o-phthaldialdehyde/isobutyryl-L-cysteine (OPA/IBLC) has been developed for the precise discrimination of amino acid enantiomers with high sensitivity. nih.gov
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. sigmaaldrich.com Due to the low volatility of amino acids, derivatization is necessary to convert them into more volatile forms suitable for GC analysis. sigmaaldrich.com This process involves replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com
A common derivatization reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives have the advantage of being less sensitive to moisture compared to other silylating agents. sigmaaldrich.com The separation is then carried out on a capillary column, and the eluted compounds are detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on fragmentation patterns. sigmaaldrich.com While the higher molecular weight of TBDMS derivatives can lead to longer retention times, using a short, narrow-bore capillary column can help to shorten the analysis time. sigmaaldrich.com
The selection of the GC column is crucial and depends on factors like the stationary phase, column dimensions, and film thickness. sigmaaldrich.com For the analysis of derivatized amino acids, a nonpolar or mid-polar stationary phase is typically used.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, assess the purity of compounds, and identify components in a mixture. nih.govrjpbcs.com It is particularly useful for the qualitative analysis of D-aspartic acid di-tert-butyl ester and its derivatives during synthesis. sigmaaldrich.com
The principle of TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential movement results in the separation of the components.
For monitoring the synthesis of D-aspartic acid di-tert-butyl ester, TLC can be used to track the disappearance of starting materials and the appearance of the product. nih.gov The spots are visualized under UV light or by staining with a suitable reagent. nih.govresearchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds by comparison with standards.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise chemical structure of molecules. By analyzing the interaction of electromagnetic radiation with a substance, detailed information about its atomic and molecular composition can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR are routinely used to characterize D-aspartic acid di-tert-butyl ester and its derivatives. rsc.org
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For D-aspartic acid di-t-butyl ester, the ¹H NMR spectrum would show distinct signals for the protons of the two tert-butyl groups, the α-proton, and the β-protons of the aspartic acid backbone. The chemical shift (δ) of these protons is influenced by the shielding and deshielding effects of neighboring atoms.
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, separate signals would be observed for the carbonyl carbons of the ester groups, the α-carbon, the β-carbon, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.
| Atom Index | Chemical Shift (ppm) | Assignment |
|---|---|---|
| 1 | 28.3 | Methyl Carbons (tert-butyl) |
| 2 | 81.9 | Quaternary Carbon (tert-butyl) |
| 3 | 170.1 | Carbonyl Carbon (ester) |
| 4 | 37.5 | β-Carbon |
| 5 | 52.0 | α-Carbon |
| 6 | 170.4 | Carbonyl Carbon (ester) |
| 7 | 81.9 | Quaternary Carbon (tert-butyl) |
| 8 | 28.3 | Methyl Carbons (tert-butyl) |
The analysis of NMR data, including chemical shifts, coupling constants (in ¹H NMR), and integration, allows for the unambiguous confirmation of the structure of this compound and can be used to identify any impurities.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for the structural elucidation and confirmation of D-aspartic acid di-tert-butyl ester and its derivatives. These techniques provide crucial information about the molecular weight and fragmentation patterns of the analyte, which aids in its identification and characterization.
High-resolution mass spectrometry offers the advantage of providing the exact mass of the molecular ion, which allows for the determination of the elemental composition. This is particularly useful in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. For example, in studies involving the isomerization of aspartic acid residues in peptides, HRMS has been instrumental in identifying and characterizing different isomers. nist.gov
The analysis of D-aspartic acid di-tert-butyl ester hydrochloride would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode ESI-MS. The high-resolution mass of this ion would be used to confirm its elemental composition (C₁₂H₂₄NO₄⁺). Fragmentation patterns observed in MS/MS experiments would involve the loss of one or both tert-butyl groups, providing further structural confirmation.
Table 1: Predicted Mass Spectrometry Data for D-Aspartic Acid Di-tert-Butyl Ester Hydrochloride
| Ion | Formula | Calculated m/z (monoisotopic) |
| [M+H]⁺ | C₁₂H₂₄NO₄⁺ | 246.1699 |
| [M-C₄H₉]⁺ | C₈H₁₄NO₄⁺ | 190.0917 |
| [M-2(C₄H₉)+H]⁺ | C₄H₆NO₄⁺ | 132.0291 |
Note: This table is based on theoretical calculations and typical fragmentation patterns for tert-butyl esters.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of D-aspartic acid di-tert-butyl ester, the IR spectrum would exhibit characteristic absorption bands corresponding to the ester and amine functional groups.
The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration. For tert-butyl esters, this band typically appears in the region of 1730-1750 cm⁻¹. The presence of two ester groups in D-aspartic acid di-tert-butyl ester would likely result in a very intense and possibly broad absorption in this region.
Another key functional group is the amine (-NH₂) group. The N-H stretching vibrations of a primary amine usually appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected to be observed around 1590-1650 cm⁻¹.
Furthermore, the C-O stretching vibrations of the ester groups will produce strong and characteristic bands in the fingerprint region of the spectrum, typically between 1000 cm⁻¹ and 1300 cm⁻¹. The presence of the tert-butyl groups will also contribute to the spectrum with characteristic C-H stretching and bending vibrations.
Table 2: Predicted Infrared Absorption Bands for D-Aspartic Acid Di-tert-Butyl Ester
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300-3500 | Medium |
| C-H (Alkyl) | Stretch | 2850-2980 | Medium-Strong |
| C=O (Ester) | Stretch | 1730-1750 | Strong |
| N-H (Amine) | Bend | 1590-1650 | Medium |
| C-O (Ester) | Stretch | 1150-1250 | Strong |
Note: This table is based on established correlations for infrared spectroscopy.
Polarimetry for Optical Activity Determination
Polarimetry is a crucial analytical technique for determining the stereochemistry of chiral molecules like D-aspartic acid di-tert-butyl ester. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation, known as the specific rotation ([α]), are characteristic properties of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
For D-aspartic acid di-tert-butyl ester, the "D" designation indicates its stereochemical configuration relative to glyceraldehyde. As an enantiomer, it will rotate plane-polarized light to an equal but opposite degree compared to its L-enantiomer, L-aspartic acid di-tert-butyl ester.
While the specific rotation value for D-aspartic acid di-tert-butyl ester hydrochloride is not explicitly documented in readily available literature, data for related compounds can provide an expected range and sign of rotation. For instance, the specific rotation of the parent D-aspartic acid is reported as -24.0 to -26.0 degrees (c=8, in 1+1 HCl). tcichemicals.com The hydrochloride salt of the L-enantiomer, L-aspartic acid di-tert-butyl ester hydrochloride, has a reported specific rotation of +6.0 to +8.0 degrees (c=1, in MeOH). nist.gov Based on the relationship between enantiomers, it is expected that D-aspartic acid di-tert-butyl ester hydrochloride would exhibit a negative specific rotation of a similar magnitude under the same conditions.
The determination of optical activity is essential for confirming the enantiomeric purity of the compound, which is critical in many applications, particularly in pharmaceutical and biological research where the different enantiomers can have vastly different biological activities.
Table 3: Reported Optical Rotation Data for Aspartic Acid Derivatives
| Compound | CAS Number | Specific Rotation ([α]) | Conditions |
| D-Aspartic Acid | 1783-96-6 | -24.0 to -26.0° | c=8, in 1+1 HCl |
| L-Aspartic Acid Di-tert-butyl Ester Hydrochloride | 1791-13-5 | +6.0 to +8.0° | c=1, in MeOH |
| N-Boc-D-aspartic acid 1-tert-butyl ester | 77004-75-2 | +23.5 ± 2° | c=1, in MeOH |
Note: This table presents data from various sources for comparative purposes. nist.govtcichemicals.comgoogle.com
Emerging Research Directions and Future Perspectives
Innovations in Green Synthetic Chemistry for D-Aspartic Acid Di-tert-Butyl Ester
The chemical industry's shift towards sustainability has spurred significant innovation in the synthesis of amino acid esters, including D-aspartic acid di-t-butyl ester. Green chemistry principles are being actively integrated to reduce environmental impact, improve safety, and enhance efficiency over traditional methods.
Key research areas include:
Biocatalysis : Enzymatic conversion is a highly favored green route for amino acid production. mdpi.com Lipases, for instance, are being explored for esterification reactions under mild conditions, offering high selectivity and reducing the need for harsh chemical reagents. mdpi.com The use of enzymes like L-aspartate ammonia-lyase in the production of the aspartic acid backbone exemplifies a sustainable alternative to chemical synthesis that requires high temperatures and pressures. mdpi.com
Flow Chemistry : The use of flow microreactors represents a significant advancement for the direct and sustainable synthesis of tertiary butyl esters. rsc.org This technology offers superior control over reaction parameters, leading to higher efficiency, better yields, and enhanced safety compared to batch processes. rsc.org It also minimizes solvent usage and waste generation, aligning with key green chemistry goals.
Greener Catalysts and Solvents : Research is ongoing to replace hazardous catalysts and solvents. For example, methods are being developed to avoid the use of large quantities of metal salts, such as copper, which generate significant waste. google.com The development of syntheses using safer catalysts like perchloric acid for ester exchange reactions or avoiding toxic reagents is a key focus. google.com Furthermore, there is a push to replace solvents like DMF with greener alternatives in processes such as peptide synthesis where aspartic acid derivatives are used. researchgate.net
Table 1: Comparison of Synthetic Approaches for Aspartate Esters
| Feature | Traditional Chemical Synthesis | Emerging Green Synthesis |
|---|---|---|
| Methodology | Michael addition, use of strong acids/bases, high temperatures. google.comgoogleapis.com | Biocatalysis (e.g., lipases), flow microreactors, enzymatic conversion. mdpi.comrsc.org |
| Catalysts | Often requires heavy metals or harsh acid catalysts. google.com | Enzymes, safer mineral acids, organocatalysts. mdpi.comgoogle.com |
| Conditions | High temperature and pressure, large solvent volumes. mdpi.com | Mild conditions (ambient temperature/pressure), reduced solvent use. mdpi.comrsc.org |
| Efficiency | Can have lower yields and generate significant by-products. | Higher yields, improved selectivity, and easier purification. rsc.org |
| Environmental Impact | Generates significant chemical waste and uses hazardous materials. google.com | Reduced waste (lower E-Factor), use of renewable resources, safer processes. mdpi.com |
Exploration of Novel Catalytic Systems for its Derivatization and Applications
The tert-butyl ester groups in this compound serve as protecting groups, and their selective modification or removal is crucial for its use in further synthesis, particularly in peptide chemistry. Research into novel catalytic systems is aimed at achieving higher efficiency, selectivity, and functional group tolerance.
Emerging catalytic strategies include:
Organocatalysis : Asymmetric organocatalysis provides a powerful tool for the functionalization of amino acid derivatives. Isothiourea, for example, has been successfully used to catalyze the enantioselective α-functionalization of glycine (B1666218) Schiff base aryl esters, a strategy applicable to other amino acid esters. nih.gov
Chiral Aldehyde and Transition Metal Catalysis : The combination of chiral aldehyde catalysts with transition metals, creating ternary catalytic systems, has proven effective for reactions like the α-allylation of N-unprotected amino acid esters. frontiersin.org Carbonyl catalysis, sometimes in dual systems with metals like Neodymium (Nd), can facilitate the conjugate addition of glycinate (B8599266) to various acceptors. researchgate.net
Metathesis Catalysis : Ruthenium-based metathesis catalysts (e.g., Grubbs catalysts) are being used for complex ring-rearrangement metathesis (RRM) transformations of amino acid esters, enabling the synthesis of novel functionalized heterocyclic structures with multiple stereocenters. nih.gov
Lewis Acid Catalysis for Deprotection : While strong acids are traditionally used, milder and more selective Lewis acids are being explored for the deprotection of the tert-butyl ester groups. Ferric chloride (FeCl₃) has been shown to chemoselectively cleave the side-chain tert-butyl ester of aspartic acid residues during solid-phase peptide synthesis. nih.gov Similarly, zinc bromide (ZnBr₂) can be used for the selective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. researchgate.net
Table 2: Novel Catalytic Systems for Amino Acid Ester Derivatization
| Catalyst Type | Example(s) | Application | Reference(s) |
|---|---|---|---|
| Organocatalyst | Isothiourea | Enantioselective α-functionalization | nih.gov |
| Chiral Aldehyde | BINOL-derived aldehydes | Asymmetric activation of glycine esters | frontiersin.org |
| Transition Metal | Rhodium (Rh) complexes | Hydroamidation of alkenyl carboxylic acids to β-amino acids | acs.org |
| Metathesis Catalyst | Grubbs Catalysts (G-1, G-2) | Ring-rearrangement metathesis of amino acid esters | nih.gov |
| Lewis Acid | Ferric Chloride (FeCl₃), Zinc Bromide (ZnBr₂) | Selective deprotection of tert-butyl esters | nih.govresearchgate.net |
Expanding the Scope of Applications in Advanced Materials and Chemical Biology
While traditionally used in peptide synthesis, derivatives of D-aspartic acid are finding new roles in advanced materials and as tools in chemical biology. The unique properties conferred by the D-enantiomer and the reactive ester groups are being leveraged for novel applications.
Advanced Materials : Poly(aspartic acid) (PASA) and its derivatives are gaining traction as versatile biomaterials. researchgate.net They can be used to create smart, cross-linked hydrogels for tissue engineering and controlled drug release systems. researchgate.net The amphiphilic copolymers that can be formed from aspartic acid derivatives enable the creation of micelles for delivering hydrophobic anti-cancer drugs. researchgate.net Furthermore, polyaspartic esters are valuable components in the formulation of high-solids coatings and resins. googleapis.com
Chemical Biology and Drug Development : Protected D-aspartic acid derivatives are crucial building blocks in the synthesis of peptide-based therapeutics, where precise control over the amino acid sequence is vital. chemimpex.com The use of tert-butyl esters can enhance the stability and solubility of drug candidates. chemimpex.com These derivatives are also employed in bioconjugation to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic purposes. chemimpex.com Research into D-aspartic acid's role in neurochemistry and reproduction highlights its importance as a signaling molecule. mdpi.commdpi.com Derivatives like the di-t-butyl ester can serve as valuable chemical probes to study these biological pathways, such as steroidogenesis and spermatogenesis. mdpi.com The development of ester prodrugs of amino acid analogues is also an active area of research for creating new cancer therapies. nih.gov
Table 3: Applications in Advanced Materials and Chemical Biology
| Application Area | Specific Use | Enabling Property of Derivative | Reference(s) |
|---|---|---|---|
| Biomaterials | Smart hydrogels, tissue engineering scaffolds | Polymerization of the aspartic acid backbone | researchgate.net |
| Drug Delivery | Micelles for hydrophobic drug transport | Amphiphilicity of copolymers | researchgate.net |
| Coatings | High-solids polyurea coatings | Isocyanate-reactive component | googleapis.com |
| Peptide Therapeutics | Building block in solid-phase peptide synthesis | Controlled deprotection of ester groups | chemimpex.comcymitquimica.com |
| Chemical Biology | Probes for studying steroidogenesis and neurotransmission | Mimics or influences endogenous D-aspartate signaling | mdpi.commdpi.com |
| Prodrugs | Ester prodrugs of amino acid analogues for cancer | Enhanced bioavailability and targeted release | nih.gov |
Computational Chemistry and Molecular Modeling Studies of its Reactivity and Conformation
Computational chemistry is an increasingly powerful tool for predicting the behavior of molecules, guiding synthetic strategies, and understanding biological interactions. For this compound, molecular modeling offers a pathway to gain deeper insights into its properties.
Reactivity and Mechanistic Studies : Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of molecules. researchgate.net DFT calculations can be used to model reaction pathways, such as the catalytic derivatization or deprotection of the ester groups. For example, modeling the coordination of a Lewis acid like Fe(III) to the ester's carbonyl oxygen can elucidate the mechanism of bond cleavage. nih.gov Such studies can help in designing more efficient and selective catalysts.
Conformational Analysis : The three-dimensional shape (conformation) of this compound influences its reactivity and how it fits into the active sites of enzymes or receptors. Molecular dynamics (MD) simulations can explore the conformational landscape of the molecule, identifying low-energy, stable structures. Understanding its preferred conformations is critical for its application in designing peptides and other bioactive compounds.
Predicting Physicochemical Properties : Computational methods can predict properties like chemical hardness and softness, which relate to the reactivity of the molecule as a Lewis base. researchgate.net These predictions can help in understanding its interaction with metal ions and other reagents, aiding in the development of new applications in areas like coordination chemistry and materials science. researchgate.net
While specific computational studies focused exclusively on this compound are still an emerging area, the methodologies are well-established. Future research will likely see a greater integration of these computational tools to accelerate the discovery and optimization of this compound's synthesis and applications.
Table 4: Potential Insights from Computational Modeling
| Computational Method | Area of Study | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of transition states and activation energies for catalytic reactions. researchgate.net |
| Electronic Properties | Calculation of charge distribution, orbital energies, and reactivity indices. | |
| Molecular Dynamics (MD) | Conformational Analysis | Identification of stable conformers and understanding molecular flexibility. |
| Solvation Effects | Modeling interactions with different solvent environments to predict solubility. | |
| Docking Simulations | Biological Interactions | Predicting binding modes and affinities with protein targets (e.g., enzymes, receptors). |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Modeling reactions within a biological environment to understand enzyme catalysis. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| L-aspartic acid |
| D-aspartic acid |
| Fmoc-D-Asp(OtBu)-OH (Fmoc-D-aspartic acid tert-butyl ester) |
| L-aspartic acid-4-tert-butyl ester |
| Glycine |
| Neodymium |
| Ferric Chloride (FeCl₃) |
| Zinc Bromide (ZnBr₂) |
| Poly(aspartic acid) (PASA) |
| L-γ-methyleneglutamic acid |
| tert-butyl acetate (B1210297) |
| Perchloric acid |
| Diethyl maleate |
| isobutene |
| p-toluenesulfonic acid |
| phosphorus trichloride |
| ethanol |
| L-aspartic acid ethyl ester hydrochloride |
| L-aspartic acid-1-ethyl ester-4-tert-butyl ester |
| N-methyl-DL-aspartic acid |
| dimethyl fumarate |
| Boc-D-aspartic acid-b-tert-butyl ester |
| L-Glutamic acid di-tert-butyl ester |
| Z-L-aspartic acid di-tert·butyl ester |
| N-Carbobenzyloxy-L-aspartic acid |
| Testosterone |
Q & A
Q. How can conflicting data on the neuroprotective effects of D-aspartic acid derivatives be resolved?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
